Bupranolol-d9 -

Bupranolol-d9

Catalog Number: EVT-1494405
CAS Number:
Molecular Formula: C₁₄H₁₃D₉ClNO₂
Molecular Weight: 280.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Bupranolol-d9 typically involves deuteration processes that can be achieved through various methods. One common approach is using deuterated solvents or reagents during the synthesis of Bupranolol to incorporate deuterium into specific positions of the molecule.

Methods and Technical Details

  1. Deuterated Reagents: The use of deuterated reagents such as deuterated lithium aluminum hydride or deuterated solvents can facilitate the incorporation of deuterium into the Bupranolol structure.
  2. Chemical Reactions: The synthesis often starts with the preparation of key intermediates such as 4-(2-hydroxy-3-(isopropylamino)propoxy)phenol, which undergoes further reactions to yield Bupranolol-d9.
  3. Purification Techniques: Post-synthesis, techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are employed to purify and confirm the structure of the synthesized compound.
Molecular Structure Analysis

Bupranolol-d9 retains the core structure of Bupranolol but features deuterium atoms at specific positions.

Structure and Data

  • Molecular Formula: C17H24N2O3 (for Bupranolol), with nine hydrogens replaced by deuterium for Bupranolol-d9.
  • Molecular Weight: The molecular weight increases slightly due to the substitution of hydrogen with deuterium.
  • Structural Representation: The compound's structure includes a phenolic hydroxyl group, an isopropylamino side chain, and an ether linkage.
Chemical Reactions Analysis

Bupranolol-d9 participates in various chemical reactions similar to its non-deuterated counterpart but may exhibit different kinetics due to the presence of deuterium.

Reactions and Technical Details

  1. Beta-Adrenergic Receptor Binding: As a beta-blocker, Bupranolol-d9 binds to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines.
  2. Metabolic Pathways: The incorporation of deuterium allows for tracking metabolic pathways using techniques like mass spectrometry to analyze how the drug is processed in biological systems.
  3. Stability Studies: Deuterated compounds often exhibit increased stability against metabolic degradation, which can be quantitatively assessed through various analytical methods.
Mechanism of Action

The mechanism of action for Bupranolol-d9 is analogous to that of Bupranolol.

Process and Data

  1. Receptor Interaction: Upon administration, Bupranolol-d9 competes with epinephrine and norepinephrine for binding at beta-adrenergic receptors.
  2. Physiological Effects: This blockade results in decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect), leading to lower blood pressure.
  3. Research Applications: The use of Bupranolol-d9 in pharmacokinetic studies allows researchers to trace its distribution and metabolism more accurately due to the distinct mass signature provided by deuterium.
Physical and Chemical Properties Analysis

Bupranolol-d9 shares many physical and chemical properties with its parent compound but may exhibit variations due to isotopic substitution.

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; less soluble in water compared to non-deuterated counterparts.
  • Melting Point: Slightly altered melting point due to isotopic substitution; precise values depend on purity and synthesis conditions.
  • Stability: Generally more stable than non-deuterated versions under certain conditions due to kinetic isotope effects.
Applications

Bupranolol-d9 is primarily utilized in scientific research rather than clinical applications.

Scientific Uses

  1. Pharmacokinetic Studies: Used extensively in studies examining drug metabolism, distribution, excretion, and interaction with biological systems.
  2. Analytical Chemistry: Serves as a valuable tool in mass spectrometry for tracing metabolic pathways and understanding drug interactions at a molecular level.
  3. Drug Development Research: Helps researchers understand how modifications affect drug efficacy and safety profiles.
Introduction to Bupranolol-d9

Bupranolol-d9 is a deuterium-labeled isotopologue of the non-selective beta-adrenergic receptor antagonist bupranolol. This stable isotope-labeled compound features nine deuterium atoms (²H or D) strategically incorporated into its molecular structure, replacing all nine hydrogen atoms in the tert-butylamino group. The introduction of deuterium atoms creates a distinct mass difference without altering the compound's chemical or biological properties, making it an invaluable tool in pharmaceutical research and analytical chemistry. Bupranolol itself is clinically recognized for its potent beta-blocking activity, particularly in managing hypertension and tachycardia, with the deuterated form serving as an internal standard in mass spectrometry-based assays due to its near-identical chromatographic behavior and differential mass signature [3] [6]. The synthesis of such isotopically labeled compounds represents a sophisticated advancement in drug development methodologies, enabling precise tracking of drug distribution, metabolism, and quantification in complex biological matrices.

Chemical Identity and Isotopic Labeling of Bupranolol-d9

Bupranolol-d9 possesses the systematic chemical name 1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9, with synonyms including Ophtorenin-d9 and Bupranol-d9. Its molecular formula is C₁₄H₁₃D₉ClNO₂, reflecting the substitution of nine protium atoms with deuterium at the tert-butylamino moiety. This isotopic enrichment results in a molecular weight of 280.84 g/mol, compared to 271.76 g/mol for unlabeled bupranolol—a mass difference readily detectable by mass spectrometry. The compound typically presents as a neat powder with high chemical purity (>95% by HPLC) and isotopic abundance (≥98% atom D), requiring storage at -20°C under protective atmosphere to maintain stability [2] [3]. The structural integrity of bupranolol-d9 has been confirmed through ¹H nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the deuterium atoms inducing predictable chemical shift changes in NMR spectra while preserving the core pharmacological activity of the parent molecule [7].

Table 1: Molecular Characterization of Bupranolol-d9

PropertySpecificationAnalytical Method
Chemical Name1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9IUPAC Nomenclature
SynonymsOphtorenin-d9; Bupranol-d9; (±)-Bupranolol-d9Chemical Databases
Molecular FormulaC₁₄H₁₃D₉ClNO₂High-Resolution MS
Molecular Weight280.84 g/molCalculated Exact Mass
Purity>95% (Chemical), ≥98% atom D (Isotopic)HPLC; Isotopic Ratio MS
Isotopic Substitution Sitestert-Butylamino group (all nine H atoms replaced by D)¹H NMR; FT-IR
Physical FormNeat powderVisual Inspection
SolubilitySoluble in Chloroform, DCM, DMSOSolubility Testing

The strategic deuteration at the tert-butylamino group represents a deliberate choice in molecular design. This moiety is metabolically stable compared to other molecular regions, minimizing deuterium-hydrogen exchange in biological systems and maintaining the mass difference crucial for analytical detection. The deuterated tertiary butyl group resists rapid metabolic degradation, ensuring the isotopologue remains intact during in vitro and in vivo studies. This stability is paramount when bupranolol-d9 serves as an internal standard for pharmacokinetic assays, where it must co-extract and co-elute with native bupranolol and its metabolites while providing distinct mass spectral signatures [6] [9].

Historical Development of Deuterated Beta-Blockers in Pharmacological Research

The evolution of deuterated beta-blockers parallels significant milestones in cardiovascular pharmacology and analytical chemistry. The foundational development of beta-adrenergic receptor antagonists began with Sir James Black's pioneering work in the 1960s, leading to propranolol as the prototype non-selective beta-blocker. The elucidation of beta-receptor subtypes (β₁, β₂, β₃) by Lands and colleagues in 1967 provided the pharmacological rationale for developing increasingly selective agents [4]. Deuterated analogs emerged as specialized tools to address complex research questions that conventional beta-blockers could not resolve—particularly the need for precise drug quantification in biological matrices and detailed metabolic pathway mapping.

The synthesis of deuterated beta-blockers commenced in earnest during the 1980s-1990s, driven by advances in stable isotope chemistry and detection technologies. Early deuterated analogs like propranolol-d7 demonstrated the analytical advantages of isotopic labeling but faced synthetic challenges, particularly in achieving high isotopic purity at specific molecular positions. Bupranolol-d9 represents an advanced iteration of this development trajectory, with its nine deuterium atoms incorporated into the metabolically stable tert-butyl group. This design circumvents the labile deuterium issues that plagued earlier deuterated molecules where isotopes were positioned on exchangeable hydrogens [7] [9]. The synthesis of bupranolol-d9 typically involves deuterium-labeled isopropylamine precursors reacting with epichlorohydrin derivatives, followed by nucleophilic substitution with 6-chloro-m-cresol under controlled conditions to achieve high isotopic incorporation and chemical yield [7].

Table 2: Evolution of Deuterated Beta-Blockers in Research

EraKey DevelopmentsResearch Impact
1960s-1970s• Synthesis of first beta-blockers (propranolol)• Receptor subtype classificationEstablished cardiovascular therapeutic class; receptor mechanism understanding
1980s-1990s• Early deuterated analogs (propranolol-d7, atenolol-d4)• Advances in GC-MS detectionEnabled quantitative drug monitoring in plasma; initial metabolic studies
2000s• Improved synthetic methods for deuterium incorporation• Introduction of LC-MS/MS platformsEnhanced sensitivity for metabolite identification; pharmacokinetic precision
2010-Present• Multi-deuterated compounds (bupranolol-d9, carvedilol-d4)• High-resolution mass spectrometryMetabolic pathway elucidation; drug-drug interaction studies; reactive metabolite tracking

The development of bupranolol-d9 and similar deuterated beta-blockers was significantly propelled by innovations in synthetic chemistry. Modern routes utilize deuterium exchange catalysts and specialized deuterated building blocks like [(¹³C)methyl phenyl sulfide], which acts as a stable carrier for isotopic labels. These methodological advances solved historical challenges in deuterium incorporation efficiency and positional specificity. The resulting high isotopic purity (>98.5% for bupranolol-d9) was crucial for eliminating interference from unlabeled species in sensitive mass spectrometry applications [7]. Concurrently, the emergence of triple quadrupole and high-resolution mass spectrometers provided the necessary detection capabilities to exploit the mass differences created by deuterium labeling, enabling the discrimination of drug metabolites from endogenous matrix components with unprecedented specificity [5] [9].

Significance of Stable Isotope Labeling in Drug Metabolism Studies

Stable isotope labeling, particularly deuteration, has revolutionized drug metabolism research by enabling the precise tracking of pharmaceutical compounds through complex biological systems without the radiation hazards associated with radioisotopes like ¹⁴C. Deuterated analogs such as bupranolol-d9 serve three primary functions in these studies: (1) as internal standards for quantitative mass spectrometry, (2) as tracers for metabolite identification, and (3) as tools for distinguishing administered compounds from endogenous substances [5] [6] [9]. The deuterium kinetic isotope effect (KIE)—where the stronger carbon-deuterium bond slows enzymatic reactions—is minimized in bupranolol-d9 because deuteration occurs at the metabolically stable tert-butyl group rather than at sites of oxidative metabolism. This strategic placement ensures metabolic handling remains comparable to the unlabeled drug while maintaining the mass differentiation essential for detection [6].

In mass spectrometry applications, bupranolol-d9 demonstrates its principal utility as an internal standard. When spiked into biological samples (plasma, urine, tissue homogenates) at known concentrations prior to extraction, it corrects for analytical variability during sample preparation and instrument analysis. This application relies on the nearly identical physicochemical properties of the deuterated and protiated compounds, which co-elute chromatographically but generate distinct mass spectral signatures—typically a 9 Da mass shift corresponding to the nine deuterium atoms. Modern high-resolution mass spectrometers can easily distinguish these mass differences, allowing simultaneous quantification of bupranolol and its metabolites by comparing their ion intensities against the deuterated internal standard [5] [9]. This approach significantly improves analytical accuracy compared to external calibration methods, particularly in complex matrices where ion suppression effects can compromise quantification.

Table 3: Applications of Bupranolol-d9 in Analytical and Metabolic Research

Application DomainMechanismResearch Advantage
Quantitative BioanalysisInternal standard in LC-MS/MS; corrects for extraction efficiency and matrix effectsEnhances accuracy and precision of bupranolol quantification in biological samples
Metabolite IdentificationDetection of unique mass doublets (M vs M+9) in full-scan MS modesFacilitates discovery of novel metabolites; distinguishes drug-derived from endogenous compounds
Mass Balance StudiesAdministration of ¹⁴C-labeled drug with bupranolol-d9 as analytical standardEnables precise quantification of total drug-related material without radioactive labels
Drug-Drug InteractionsCo-administration with other deuterated drugs; unique mass signatures for eachAllows simultaneous tracking of multiple compounds and their interactions
Receptor Binding StudiesDifferential MS detection of bound vs. free ligand fractionsProvides insights into target engagement without radioactive probes

Beyond quantification, bupranolol-d9 enables sophisticated metabolic pathway analysis through techniques such as stable isotope filtering. By administering both labeled and unlabeled compound and monitoring for characteristic mass doublets in biological samples, researchers can rapidly distinguish drug-derived metabolites from endogenous compounds in complex chromatograms. This approach proved particularly valuable in identifying minor or unexpected metabolites that conventional methods might overlook. For instance, bupranolol undergoes hepatic metabolism to hydroxybupranolol and dealkylated derivatives, with bupranolol-d9 enabling sensitive detection of these species without interference from biological matrix components [5] [9]. The application extends to studying chiral metabolism, as bupranolol is administered as a racemate, with potential stereoselective differences in disposition addressable using enantioselective chromatography coupled with deuterium-based detection.

The synthesis of complex deuterated molecules like bupranolol-d9 remains technically challenging due to limited commercial availability of multi-deuterated precursors and the need for specialized synthetic expertise. However, these efforts yield indispensable research tools that advance drug development science. As mass spectrometry technology continues evolving toward higher sensitivity and resolution, the utility of multi-deuterated standards like bupranolol-d9 will expand further, potentially enabling single-cell pharmacokinetic studies and ultra-trace environmental monitoring of pharmaceutical residues [5] [6] [9].

Properties

Product Name

Bupranolol-d9

Molecular Formula

C₁₄H₁₃D₉ClNO₂

Molecular Weight

280.84

Synonyms

Ophtorenin-d9; (±)-Bupranolol-d9; Bupranol-d9; 1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9; 1-(2-Chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-2-propanol-d9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.